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molecular formula C12H15ClN2O B2499513 N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine CAS No. 68726-76-1

N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine

Cat. No. B2499513
M. Wt: 238.72
InChI Key: HIKQQCHCHAFXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06479487B1

Procedure details

Dissolve 1-(4-chlorobenzyl)-4-piperidone (0.0456 mmol), hydroxylamine hydrochloride (0.0456 mmol) and sodium acetate (0.0456 mmol) in aqueous ethanol (450 mL). Stir approximately 30 minutes to 2 hours while warming. Add methylene chloride (450 mL), separate the organic phase, and extract the aqueous phase with methylene chloride (100 mL). Combine the organic phases and dry (MgSO4). Evaporate the solvent in vacuo to give the title compound.
Quantity
0.0456 mmol
Type
reactant
Reaction Step One
Quantity
0.0456 mmol
Type
reactant
Reaction Step One
Quantity
0.0456 mmol
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([CH2:6][N:7]2[CH2:12][CH2:11][C:10](=O)[CH2:9][CH2:8]2)=[CH:4][CH:3]=1.Cl.[NH2:17][OH:18].C([O-])(=O)C.[Na+]>C(O)C>[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([CH2:6][N:7]2[CH2:12][CH2:11][C:10](=[N:17][OH:18])[CH2:9][CH2:8]2)=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.0456 mmol
Type
reactant
Smiles
ClC1=CC=C(CN2CCC(CC2)=O)C=C1
Name
Quantity
0.0456 mmol
Type
reactant
Smiles
Cl.NO
Name
Quantity
0.0456 mmol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
Stir approximately 30 minutes to 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while warming
CUSTOM
Type
CUSTOM
Details
Add methylene chloride (450 mL), separate the organic phase
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous phase with methylene chloride (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine the organic phases and dry (MgSO4)
CUSTOM
Type
CUSTOM
Details
Evaporate the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CN2CCC(CC2)=NO)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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